2-Chloro-4-(hydroxymethyl)thiazole
Overview
Description
2-Chloro-4-(hydroxymethyl)thiazole is a heterocyclic compound containing a thiazole ring substituted with a chlorine atom at the second position and a hydroxymethyl group at the fourth position. Thiazoles are a class of organic compounds characterized by a five-membered ring structure containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, including enzymes and receptors, in physiological systems .
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities due to their ability to undergo various reactions such as donor-acceptor, nucleophilic, and oxidation reactions . These reactions can lead to changes in the physiological system, including the activation or inhibition of biochemical pathways and enzymes, or the stimulation or blocking of receptors .
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways, leading to diverse biological effects .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(hydroxymethyl)thiazole plays a crucial role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile. It interacts with enzymes such as thiamine pyrophosphate-dependent enzymes, which are involved in carbohydrate metabolism. The interaction between this compound and these enzymes is characterized by the formation of a covalent bond, which can alter the enzyme’s activity and subsequently affect metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and inflammation. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, forming stable complexes. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound has been shown to inhibit certain kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can lead to alterations in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s biological activity. Toxicity studies have highlighted the importance of determining the optimal dosage to minimize adverse effects while maximizing therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, such as those involved in glycolysis and the citric acid cycle. The compound’s interaction with these enzymes can lead to changes in metabolite levels, affecting overall cellular metabolism. Additionally, this compound can act as a substrate for certain metabolic reactions, further integrating into the cellular metabolic network .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its biological activity, as its accumulation in certain tissues may enhance its therapeutic effects or contribute to toxicity. Understanding the transport mechanisms is crucial for optimizing the compound’s use in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular context. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the factors that govern its subcellular distribution is essential for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(hydroxymethyl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-haloketones with thioamides. For instance, the reaction of 2-chloroacetophenone with thioacetamide under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(hydroxymethyl)thiazole can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 2-Chloro-4-(carboxymethyl)thiazole.
Reduction: 4-(Hydroxymethyl)thiazole.
Substitution: 2-Amino-4-(hydroxymethyl)thiazole or 2-Thio-4-(hydroxymethyl)thiazole.
Scientific Research Applications
2-Chloro-4-(hydroxymethyl)thiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules, including antimicrobial and anticancer agents.
Medicine: Thiazole derivatives are known for their pharmacological properties, and this compound is explored for potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(methylthio)thiazole
- 2-Chloro-4-(aminomethyl)thiazole
- 2-Chloro-4-(methoxymethyl)thiazole
Uniqueness
2-Chloro-4-(hydroxymethyl)thiazole is unique due to the presence of the hydroxymethyl group, which imparts specific chemical reactivity and biological activity. This functional group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNOS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGGEOFNOAVTCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621199 | |
Record name | (2-Chloro-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5198-85-6 | |
Record name | (2-Chloro-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloro-1,3-thiazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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